molecular formula C20H17N3O5S B2536437 methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318238-00-5

methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2536437
CAS No.: 318238-00-5
M. Wt: 411.43
InChI Key: DZTAGSVBISNKPV-CIAFOILYSA-N
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Description

Methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318238-02-7) is a pyrazole-based compound characterized by a complex substitution pattern. Its molecular formula is C₁₈H₁₄ClN₃O₃S (molar mass: 387.84 g/mol) . The structure features:

  • A pyrazole core substituted at position 1 with a phenyl group.
  • A hydroxyimino (-CH=N-OH) group at position 2.
  • A sulfanyl (-S-) bridge at position 5, linking to a 2-(methoxycarbonyl)phenyl group.
  • A methyl ester at position 3.

Properties

IUPAC Name

methyl 4-[(E)-hydroxyiminomethyl]-5-(2-methoxycarbonylphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-27-19(24)14-10-6-7-11-16(14)29-18-15(12-21-26)17(20(25)28-2)22-23(18)13-8-4-3-5-9-13/h3-12,26H,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTAGSVBISNKPV-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C20H17N3O5SC_{20}H_{17}N_{3}O_{5}S with a molecular weight of approximately 411.43 g/mol. Its structure features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study involving molecular docking simulations demonstrated that such compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

The biological activity of pyrazole derivatives often includes anti-inflammatory effects. The compound is hypothesized to inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models . This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases . Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Free Radical Scavenging : The presence of hydroxyl and methoxy groups enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryInhibition of cytokine production in vitro
AnticancerInduces apoptosis in cancer cell lines

Notable Research

A study published in a peer-reviewed journal highlighted the potential of pyrazole derivatives as novel therapeutic agents against cancer. The findings indicated that specific structural modifications could enhance their efficacy against various cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

2.1.1 Substituent Variations
  • Chlorophenyl and Carboxamide Derivatives (CAS: Unspecified, ): Features a 5-hydroxy-3-methyl-pyrazole substituted with a chlorophenyl and carboxamide group. Crystallographic Data: Hydrogen bonding via the carboxamide group influences crystal packing, whereas the target compound’s hydroxyimino group may enable stronger intermolecular hydrogen bonds .
  • Ethyl 1-(4-Methylphenyl)-5-Phenyl-4-Phenylsulfonyl Pyrazole-3-Carboxylate (CAS: Unspecified, ): Contains a sulfonyl (-SO₂-) group instead of sulfanyl.
  • Trifluoromethyl-Substituted Pyrazole (CAS: Unspecified, ):

    • Includes 3,5-bis(trifluoromethyl)benzoate ester.
    • Key Difference : Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration compared to the target’s methoxycarbonylphenyl group .
2.1.2 Functional Group Comparisons
  • Hydroxyimino vs. Carboxamide/Thioamide (): Hydroxyimino (-CH=N-OH) offers dual hydrogen-bonding capacity (N-H and O-H), whereas carboxamide (-CONH₂) provides a single H-bond donor. Thioamide (-CSNH₂) has lower polarity, reducing solubility .
  • Sulfanyl vs. Sulfinyl/Sulfonyl ():
    • Sulfanyl (-S-) is less oxidized than sulfinyl (-SO-) or sulfonyl (-SO₂-), affecting redox reactivity. Sulfinyl groups (e.g., in ) are often intermediates in drug metabolism .

Pharmacological and Physicochemical Properties

  • Lipophilicity :
    • The target compound’s logP is estimated to be ~3.5 (based on C₁₈H₁₄ClN₃O₃S), higher than carboxamide derivatives (e.g., : ~2.8) but lower than trifluoromethyl analogues (: ~4.2) .
  • Metabolic Stability :
    • Sulfanyl groups are prone to oxidation in vivo, whereas sulfonyl () or trifluoromethyl () groups resist metabolic degradation .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this pyrazole derivative?

Answer:

  • Synthesis :
    • React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 4-position .
    • Use phenyl dithiocarbamates for thioether linkage formation, as demonstrated in analogous pyrazole syntheses .
  • Characterization :
    • IR Spectroscopy : Identify carbonyl (C=O) stretches (1700–1750 cm⁻¹) and hydroxyimino (N–O) peaks (∼1600 cm⁻¹) .
    • ¹H-NMR : Key signals include δ 1.3–1.5 ppm (ethyl ester protons) and δ 7.2–8.1 ppm (aromatic protons) .
    • Mass Spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns consistent with the ester and sulfanyl groups .
    • Elemental Analysis : Validate purity (>95% C, H, N content) .

Basic: How is the pharmacological activity of this compound typically evaluated?

Answer:

  • Analgesic Activity :
    • Use the acetic acid-induced writhing test in murine models to measure pain response reduction .
  • Anti-inflammatory Activity :
    • Assess via carrageenan-induced paw edema in rats, monitoring edema inhibition over 4–6 hours .
  • Ulcerogenicity :
    • Evaluate gastric mucosa damage in treated animals to determine gastrointestinal toxicity .
  • Antimicrobial Screening :
    • Perform agar diffusion assays against Gram-positive/negative bacteria, referencing structurally similar pyrazoles with sulfanyl groups .

Advanced: How can computational methods optimize the synthesis route?

Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model reaction pathways, identifying transition states and energy barriers for key steps (e.g., hydroxyimino group formation) .
  • Reaction Design :
    • Apply ICReDD’s workflow to integrate computational predictions (e.g., solvent effects, catalyst selection) with high-throughput experimentation .
  • Design of Experiments (DOE) :
    • Optimize reaction conditions (temperature, stoichiometry) via factorial design to minimize trial-and-error approaches .

Advanced: What crystallographic techniques resolve structural ambiguities in this compound?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Determine absolute configuration and hydrogen-bonding networks using crystals grown via slow evaporation (e.g., methanol/water mixtures) .
    • Refine parameters with SHELXL, resolving ambiguities in tautomeric forms (e.g., hydroxyimino vs. nitroso configurations) .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

Answer:

  • Substituent Screening :
    • Replace the methoxycarbonyl group with trifluoromethyl (CF₃) to assess impact on lipophilicity and target binding .
    • Modify the phenyl ring at the 1-position with electron-withdrawing groups (e.g., Cl, F) to enhance anti-inflammatory potency .
  • Biological Assays :
    • Compare IC₅₀ values across derivatives in cyclooxygenase (COX) inhibition assays to quantify substituent effects .

Advanced: How can contradictory data (e.g., purity vs. bioactivity discrepancies) be addressed?

Answer:

  • Analytical Cross-Validation :
    • Pair elemental analysis with HPLC (C18 column, acetonitrile/water gradient) to detect impurities undetected by CHN analysis .
  • DOE-Based Troubleshooting :
    • Isolate variables (e.g., reaction time, solvent purity) using Plackett-Burman designs to identify contamination sources .

Advanced: What strategies improve solubility and purification for in vitro studies?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (DMSO:PBS mixtures) or β-cyclodextrin inclusion complexes, referencing solubility studies of methyl pyrazole carboxylates .
  • Purification :
    • Employ membrane-based ultrafiltration (10 kDa cutoff) to separate low-molecular-weight byproducts .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) :
    • Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal :
    • Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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